molecular formula C8H14F3N3O2 B11717677 tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate

tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate

Cat. No.: B11717677
M. Wt: 241.21 g/mol
InChI Key: YFBYNXJGXSBKNW-UHFFFAOYSA-N
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Description

tert-Butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate is a synthetic organic compound that features a tert-butyl group, a trifluoroethylidene moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a trifluoroethylidene-containing reagent under controlled conditions. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and safety of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection reactions , and reducing agents such as sodium borohydride for reduction reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe for studying protein-ligand interactions. The tert-butyl group can be tagged onto proteins to facilitate NMR studies of macromolecular complexes .

Medicine

Its unique chemical properties make it a valuable intermediate in drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition-elimination reactions, where the tert-butyl carbamate group is cleaved under acidic conditions . This cleavage results in the formation of a carbocation, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate is unique due to the presence of the trifluoroethylidene moiety, which imparts distinct chemical properties

Properties

Molecular Formula

C8H14F3N3O2

Molecular Weight

241.21 g/mol

IUPAC Name

tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate

InChI

InChI=1S/C8H14F3N3O2/c1-7(2,3)16-6(15)14(4)13-5(12)8(9,10)11/h1-4H3,(H2,12,13)

InChI Key

YFBYNXJGXSBKNW-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)/N=C(\C(F)(F)F)/N

Canonical SMILES

CC(C)(C)OC(=O)N(C)N=C(C(F)(F)F)N

Origin of Product

United States

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